molecular formula C22H23N5O3S2 B11249889 N-(4-(N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide

N-(4-(N-(2-(6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B11249889
M. Wt: 469.6 g/mol
InChI Key: BGMBFFNAASTWLU-UHFFFAOYSA-N
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Description

N-[4-({2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of triazole-thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE typically involves multi-step organic reactionsSpecific reagents and catalysts, such as phosphorus oxychloride and methanesulfonic acid, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide and acetamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Phosphorus oxychloride, methanesulfonic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[4-({2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-({2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind with high affinity to these targets, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({2-[6-METHYL-2-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}SULFAMOYL)PHENYL]ACETAMIDE is unique due to its combined triazole-thiazole structure, which imparts a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C22H23N5O3S2

Molecular Weight

469.6 g/mol

IUPAC Name

N-[4-[2-[6-methyl-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethylsulfamoyl]phenyl]acetamide

InChI

InChI=1S/C22H23N5O3S2/c1-14-4-6-17(7-5-14)21-25-22-27(26-21)15(2)20(31-22)12-13-23-32(29,30)19-10-8-18(9-11-19)24-16(3)28/h4-11,23H,12-13H2,1-3H3,(H,24,28)

InChI Key

BGMBFFNAASTWLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=C(SC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C

Origin of Product

United States

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